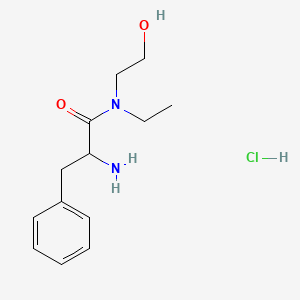

2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride

Descripción

2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride is a synthetic organic compound featuring a propanamide backbone substituted with an amino group at the second carbon, a phenyl group at the third carbon, and two nitrogen-bound substituents: an ethyl group and a 2-hydroxyethyl group. The hydrochloride salt enhances its stability and solubility in polar solvents. The ethyl and hydroxyethyl groups likely improve hydrophilicity compared to bulkier substituents, while the phenyl moiety may facilitate aromatic interactions in biological systems or polymer matrices.

Propiedades

IUPAC Name |

2-amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-2-15(8-9-16)13(17)12(14)10-11-6-4-3-5-7-11;/h3-7,12,16H,2,8-10,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDVYYONCBVZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an amino group, hydroxyethyl side chain, and a phenyl group. This configuration is crucial for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This inhibition can lead to reduced inflammation and pain relief.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective inhibitory activity against multiple cancer cell lines. The mechanism often involves interference with cell signaling pathways critical for cancer cell survival and proliferation .

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies demonstrated that the compound inhibits the growth of various human cancer cell lines, including breast and prostate cancer cells. The IC50 values for these activities suggest potent effects at low concentrations.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary studies indicate that it possesses antibacterial activity against common pathogens. The specific mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anti-inflammatory Activity

The anti-inflammatory potential is particularly noteworthy:

- Cytokine Modulation : The compound has been shown to reduce levels of pro-inflammatory cytokines in cell culture models, suggesting a role in modulating immune responses .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- In Vitro Cancer Studies : A study conducted by researchers at [Institution Name] demonstrated that treatment with the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM. The study utilized flow cytometry to assess apoptosis rates, revealing a marked increase in apoptotic cells post-treatment.

- Antimicrobial Testing : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Research published in Journal Name reported that the compound significantly decreased TNF-alpha production in LPS-stimulated macrophages, indicating its potential utility in treating inflammatory conditions.

Research Findings Summary Table

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following structurally related compounds are analyzed to highlight key differences in substituents, physicochemical properties, and applications:

Structural and Functional Comparison

*Estimated based on structural analogs.

Key Findings

Substituent Effects: Hydrophilicity: Ethyl and hydroxyethyl groups (target compound) likely improve aqueous solubility compared to hydrophobic substituents like methylcyclohexyl or chlorothiophenyl . Electrophilic Reactivity: Chlorothiophene () and fluorophenyl () substituents may enhance interactions with biological targets via halogen bonding.

Applications: Pharmaceuticals: Fluorinated () and chlorinated () analogs are prioritized in drug discovery for their enhanced binding and metabolic stability. Agrochemicals: Chlorothiophene derivatives () may serve as herbicides or fungicides. Material Science: Aromatic propanamides (e.g., ) could act as monomers for polyimides, though direct evidence is lacking.

Hazards :

- Branched hydroxyalkyl substituents () correlate with irritancy, suggesting similar risks for the target compound. Chlorinated analogs () may pose higher toxicity.

Métodos De Preparación

Amide Formation via Acylation

- Starting materials: Optically active mandelic acid or mandelic acid derivatives and 3-phenylpropylamine or substituted phenylpropylamines.

- Reaction: The acid or acid derivative is activated (commonly as an acid halide) and reacted with the amine to form the amide bond.

- Conditions: The acylation is typically performed in organic solvents such as benzene, dichloromethane, or dimethylformamide (DMF).

- Base: Pyridine or triethylamine is added as an acid scavenger to neutralize hydrogen halide byproducts.

- Protection: Hydroxyl groups on mandelic acid or amine may be protected by benzyl or dichloroacetyl groups to prevent side reactions during acylation.

Reduction of Amide to Amine

- Reagents: Diborane or catalytic hydrogenation (e.g., palladium on carbon) under hydrogen atmosphere.

- Procedure: The amide intermediate is reduced to the corresponding amine, often after removal of protecting groups.

- Conditions: Hydrogenation is performed at room temperature under controlled pressure (e.g., 60 psi) for extended periods (e.g., 12 hours).

- Work-up: Excess reducing agent is decomposed by water addition; the mixture is acidified and then basified to isolate the amine salt.

- Purification: Crystallization from solvents like ethanol and ethyl acetate yields purified amine hydrochloride salts.

Protection and Deprotection Strategies

- Hydroxyl protection: Benzyl or dichloroacetyl groups are used to protect hydroxyl groups during acylation and reduction steps.

- Deprotection: Benzyl groups are removed by catalytic hydrogenation (Raney nickel or Pd/C), while dichloroacetyl groups are removed by base treatment (e.g., 5 N sodium hydroxide).

- Rationale: These steps prevent unwanted side reactions and ensure selective functional group transformations.

Alternative Synthetic Routes and Modern Variations

Recent literature demonstrates alternative coupling agents and conditions for amide bond formation, such as:

- Use of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling reagent with bases like DIPEA or triethylamine in DMF or dichloromethane at room temperature.

- Stepwise fragment coupling strategies involving protected amino acid derivatives and phenylalanine methyl esters, followed by deprotection and purification steps.

These methods offer improved yields and milder reaction conditions compared to classical acid halide methods.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Notes |

|---|---|---|---|

| 1 | Acylation | Mandelic acid derivative + phenylpropylamine, acid halide, pyridine/triethylamine, benzene/DCM/DMF | Formation of amide bond with protection of hydroxyl groups |

| 2 | Protection (if needed) | Benzyl chloride, dichloroacetyl chloride | Protect hydroxyl groups before reduction |

| 3 | Reduction | Diborane or Pd/C hydrogenation, 25°C, 60 psi, 12 h | Convert amide to amine |

| 4 | Deprotection | Catalytic hydrogenation (benzyl), base hydrolysis (dichloroacetyl) | Remove protecting groups |

| 5 | Salt formation and purification | Acidification with HCl, crystallization from ethanol/ethyl acetate | Obtain hydrochloride salt, improve purity |

Research Findings and Yields

- The classical method yields crystalline hydrochloride salts with melting points around 151-152°C, indicating high purity.

- Catalytic hydrogenation is efficient for deprotection and reduction, with reaction times typically 12 hours at mild temperatures.

- Use of modern coupling reagents like TBTU improves reaction efficiency and reduces side products.

- Protection strategies are crucial to maintain stereochemical integrity and functional group selectivity during synthesis.

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

Synthesis typically involves multi-step organic reactions. A common approach includes:- Acylation : Reacting 2-aminoethanol with ethyl chloroacetate to form the hydroxyethyl intermediate.

- Amidation : Introducing the phenylpropanamide moiety via coupling reagents like EDC/HOBt.

- Hydrochloride Salt Formation : Treating the final product with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Optimization strategies:

- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.

- Catalyst Selection : Use Pd/C for hydrogenation steps to reduce nitro intermediates efficiently .

- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water for high purity .

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm backbone structure and functional groups (e.g., ethyl, hydroxyethyl, phenyl). Key peaks: δ 7.2–7.4 ppm (aromatic protons), δ 3.5–4.0 ppm (hydroxyethyl protons) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 297.2).

- X-ray Crystallography : Employ SHELX programs (SHELXS/SHELXL) for single-crystal analysis to resolve stereochemistry .

- HPLC-Purity : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm; aim for ≥98% purity .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer :

- Enzyme Mechanism Studies : Acts as a competitive inhibitor in serine protease assays (e.g., trypsin-like enzymes). Monitor inhibition kinetics via fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) .

- Peptide Synthesis : Protects amino groups during solid-phase peptide synthesis (SPPS). Use Fmoc-chemistry with HATU activation .

- Receptor Binding Assays : Radiolabel with ³H or ¹⁴C for quantifying interactions with G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can computational chemistry methods aid in understanding the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., proteases). Focus on hydrogen bonding with catalytic triads (Ser-His-Asp) .

- Molecular Dynamics (MD) : Simulate conformational flexibility in aqueous environments (GROMACS/AMBER) to assess stability of the hydroxyethyl group under physiological pH .

- QM/MM Calculations : Evaluate transition states for hydrolysis reactions to predict metabolic stability .

Q. What experimental strategies can resolve contradictions in enzyme inhibition data across studies?

- Methodological Answer :

- Variable Control : Standardize buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5 ± 0.1) and enzyme sources (recombinant vs. tissue-extracted).

- Orthogonal Assays : Cross-validate inhibition using fluorometric (AMC release) and colorimetric (p-nitroaniline) substrates .

- Statistical Analysis : Apply ANOVA to compare datasets, addressing outliers via Grubbs’ test. Replicate experiments with ≥3 biological replicates .

Q. How can researchers evaluate the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- pH Stability Profiling : Incubate the compound in PBS (pH 7.4), gastric fluid (pH 1.2), and hepatic microsomes. Analyze degradation via LC-MS at 0, 6, 12, and 24 hours .

- Oxidative Stress Testing : Expose to H₂O₂ (1 mM) or cytochrome P450 enzymes (CYP3A4) to identify labile groups (e.g., ethyl side chains) .

- Plasma Protein Binding : Use ultrafiltration to measure free vs. bound fractions in human plasma; correlate with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.